Etomoxir-coa
Etomoxir-coa
Brand Name:
Vulcanchem
CAS No.:
124122-91-4
VCID:
VC20800309
InChI:
InChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1
SMILES:
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O
Molecular Formula:
C36H53ClN7O19P3S
Molecular Weight:
1048.3 g/mol
Etomoxir-coa
CAS No.: 124122-91-4
Cat. No.: VC20800309
Molecular Formula: C36H53ClN7O19P3S
Molecular Weight: 1048.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124122-91-4 |
|---|---|
| Molecular Formula | C36H53ClN7O19P3S |
| Molecular Weight | 1048.3 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carbothioate |
| Standard InChI | InChI=1S/C36H53ClN7O19P3S/c1-35(2,29(47)32(48)40-13-11-25(45)39-14-16-67-34(49)36(19-58-36)12-5-3-4-6-15-57-23-9-7-22(37)8-10-23)18-60-66(55,56)63-65(53,54)59-17-24-28(62-64(50,51)52)27(46)33(61-24)44-21-43-26-30(38)41-20-42-31(26)44/h7-10,20-21,24,27-29,33,46-47H,3-6,11-19H2,1-2H3,(H,39,45)(H,40,48)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24-,27-,28-,29+,33-,36?/m1/s1 |
| Standard InChI Key | PHKBJONFUQOLOD-GRQKGNIFSA-N |
| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |
| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4(CO4)CCCCCCOC5=CC=C(C=C5)Cl)O |
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